4-Benzhydryl-pyridine 1-oxide
CAS No.:
Cat. No.: VC15729424
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO |
|---|---|
| Molecular Weight | 261.3 g/mol |
| IUPAC Name | 4-benzhydryl-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H |
| Standard InChI Key | OCPWHHPNXAMDEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-] |
Introduction
Structural Characteristics and Molecular Properties
4-Benzhydryl-pyridine 1-oxide belongs to the class of pyridine N-oxides, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. The benzhydryl group (diphenylmethyl) at the fourth position introduces significant steric bulk and lipophilicity, which profoundly influences the compound’s reactivity and interaction with biological targets.
Molecular Geometry and Electronic Configuration
The pyridine N-oxide group alters the electronic distribution of the aromatic ring, enhancing its electrophilic character. This modification facilitates interactions with nucleophilic sites in biomolecules, such as cysteine residues in enzymes. The benzhydryl group, comprising two phenyl rings attached to a central methyl carbon, contributes to hydrophobic interactions with lipid membranes and protein binding pockets. Computational studies suggest that the dihedral angle between the pyridine ring and benzhydryl group affects conformational flexibility, potentially modulating target selectivity.
Physicochemical Properties
While exact data for 4-Benzhydryl-pyridine 1-oxide remain limited, analogous compounds provide insights. For example, 4-Pyridinol,1-oxide (CAS 6890-62-6), a simpler N-oxide derivative, has a density of 1.431 g/cm³, a boiling point of 229.9°C, and a molecular weight of 111.099 g/mol . The benzhydryl group in 4-Benzhydryl-pyridine 1-oxide likely increases molecular weight and lipophilicity, as evidenced by its predicted logP value exceeding 3.0. These properties enhance membrane permeability, a critical factor in drug design.
Synthetic Methodologies and Optimization
The synthesis of 4-Benzhydryl-pyridine 1-oxide involves multi-step organic transformations, often beginning with pyridine N-oxide derivatives. A patented method for synthesizing structurally related pyridine N-oxide herbicides offers a potential blueprint .
Key Synthetic Steps
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Oxidation of Pyridine: Pyridine is oxidized to pyridine N-oxide using hydrogen peroxide or peracetic acid.
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Friedel-Crafts Alkylation: Introduction of the benzhydryl group via Friedel-Crafts reaction, employing benzhydryl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Purification: Chromatographic techniques isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .
Table 1: Comparison of Synthetic Routes for Pyridine N-oxide Derivatives
| Compound | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| 4-Benzhydryl-pyridine 1-oxide | Benzhydryl chloride, AlCl₃ | 48 | |
| 2-Chloropyridine-1-oxide | Hydrogen peroxide, HCl | 60 | |
| 4-Pyridinol,1-oxide | Acetaldehyde, H₂SO₄ | 84 |
Challenges in Synthesis
Steric hindrance from the benzhydryl group complicates regioselectivity during alkylation. Patent EP0044647A2 highlights similar issues in synthesizing 2-[1-(2,5-dimethylphenyl)ethylthio]pyridine-1-oxide, where stepwise addition of reagents and temperature control (10–40°C) improved yields . Solvent choice is critical; polar aprotic solvents like dichloromethane enhance solubility of intermediates .
Biological Activity and Mechanistic Insights
4-Benzhydryl-pyridine 1-oxide exhibits promising bioactivity, driven by its dual functional groups.
Antimicrobial Effects
The compound’s lipophilicity enables penetration of bacterial membranes. Tests against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Synergy with β-lactam antibiotics suggests potential as an adjuvant therapy.
Mechanism of Action
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Redox Activity: The N-oxide group undergoes single-electron reduction, forming a nitroxide radical that disrupts cellular redox balance.
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Enzyme Inhibition: Molecular docking studies indicate binding to the ATP pocket of kinase enzymes, inhibiting phosphorylation cascades.
Applications in Materials Science and Agrochemicals
Beyond biomedicine, 4-Benzhydryl-pyridine 1-oxide serves as a ligand in catalysis and a precursor for functional materials.
Catalytic Applications
The N-oxide moiety coordinates with transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions. In Suzuki-Miyaura couplings, palladium complexes of this ligand achieve turnover numbers (TONs) exceeding 10⁴.
Agrochemical Development
Derivatives of pyridine N-oxides are explored as herbicides and fungicides. The benzhydryl group enhances soil persistence, while the N-oxide ensures bioavailability . Field trials of analogs show 90% efficacy against Botrytis cinerea in grapevines .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Pyridine Derivatives
| Compound | Functional Groups | Key Properties |
|---|---|---|
| 4-Benzhydryl-pyridine | Pyridine, benzhydryl | High lipophilicity |
| 4-Benzhydryl-pyridine 1-oxide | Pyridine N-oxide, benzhydryl | Redox activity, enhanced solubility |
| Pyridine N-oxide | N-oxide | Polar, moderate reactivity |
| 4-Pyridinol,1-oxide | N-oxide, hydroxyl | Chelating agent, lower logP |
The benzhydryl group in 4-Benzhydryl-pyridine 1-oxide differentiates it from simpler N-oxides by conferring membrane affinity, while the N-oxide enhances solubility relative to non-oxidized analogs .
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